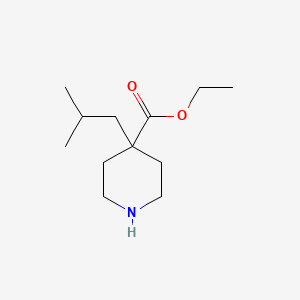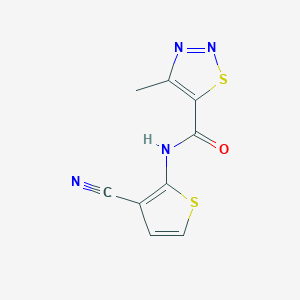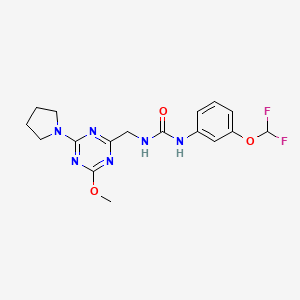
(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis of Antidepressants
One notable application is in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. A novel industrial synthesis process has been developed, offering advantages over previous methods. This process involves using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting the role of chlorophenyl cyclopropyl derivatives in synthesizing key pharmaceutical ingredients (Vukics et al., 2002).
Novel Organic Molecules for Therapeutic Applications
The Mannich reaction has been utilized to synthesize new derivatives of Ketamine, demonstrating the versatility of chlorophenyl cyclopropylamine derivatives in creating potential therapeutic agents. This research showcases the synthesis of several novel compounds with potential for clinical therapeutics, emphasizing the chemical's role in drug design and development (Masaud et al., 2022).
Biological Activity of Derivatives
Research into compounds containing 1-phenylcyclopentylmethylamino groups, including derivatives of (1-phenylcyclopentyl)methanamine, reveals a broad spectrum of biological activity. These studies are crucial for understanding the compound's potential in medicinal chemistry and its applications in creating new biologically active molecules (Aghekyan et al., 2013).
Photocytotoxic Properties for Medical Imaging
The synthesis and study of Iron(III) complexes involving derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrate unprecedented photocytotoxicity in red light. These findings are significant for the development of new compounds for cellular imaging and cancer therapy, highlighting another application of this chemical framework in medical research (Basu et al., 2014).
properties
IUPAC Name |
(3-chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN.ClH/c17-13-8-4-7-12(9-13)16(18)15-10-14(15)11-5-2-1-3-6-11;/h1-9,14-16H,10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHYALDJSXJGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC(=CC=C2)Cl)N)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol](/img/structure/B2710647.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2710648.png)
![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2710649.png)



![(4-((4-chlorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2710657.png)
![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710658.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2710660.png)
![2-{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2710661.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2710662.png)
![N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2710668.png)